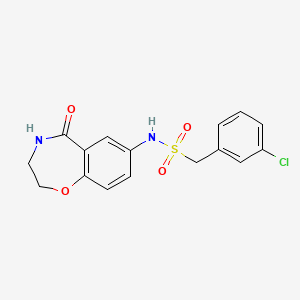![molecular formula C9H9N3OS2 B2471117 2-(6-Metil-tieno[2,3-d]pirimidin-4-ilsulfanyl)-acetamida CAS No. 876901-73-4](/img/structure/B2471117.png)
2-(6-Metil-tieno[2,3-d]pirimidin-4-ilsulfanyl)-acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
Aplicaciones Científicas De Investigación
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide has several applications in scientific research:
Mecanismo De Acción
Target of Action
Thieno[2,3-d]pyrimidines, a class of compounds to which this compound belongs, have been reported to exhibit diverse biological activities . They are known to interact with various targets, including enzymes and receptors, involved in critical biological processes .
Mode of Action
Thieno[2,3-d]pyrimidines are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, and interference with cellular signaling pathways .
Biochemical Pathways
Thieno[2,3-d]pyrimidines are known to influence several biochemical pathways, including those involved in cell proliferation, inflammation, and microbial infection .
Result of Action
Thieno[2,3-d]pyrimidines are known to exhibit various biological effects, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide typically involves the cyclization of thiophene derivatives. One common method involves heating thiophene-2-carboxamides in formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach uses dimethylformamide dimethylacetal (DMF-DMA) in the presence of a primary amine to achieve cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidin-4-ones: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Thieno[3,2-d]pyrimidines: These compounds have a different arrangement of the thiophene and pyrimidine rings but show similar biological activities.
Uniqueness
2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS2/c1-5-2-6-8(14-3-7(10)13)11-4-12-9(6)15-5/h2,4H,3H2,1H3,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPNTMIWDQFAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=CN=C2SCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

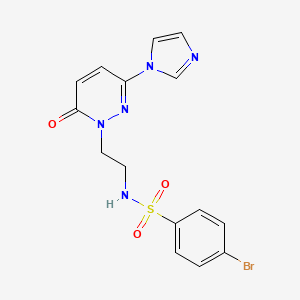

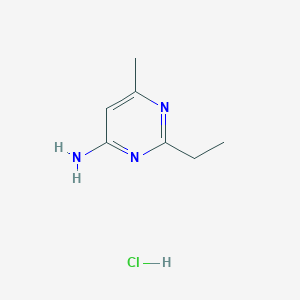
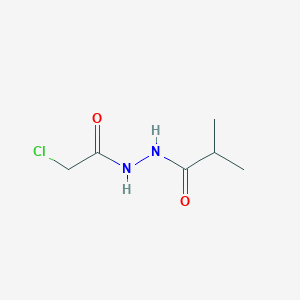
![6-chloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2471043.png)
![2-Amino-6-(4-methylbenzyl)-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2471044.png)
![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2471047.png)
![5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2471048.png)

![N-[(4-fluorophenyl)methyl]-2-{8-methoxy-3-oxo-2-phenyl-1H,2H,3H,4H-chromeno[2,3-c]pyrazol-1-yl}acetamide](/img/structure/B2471051.png)
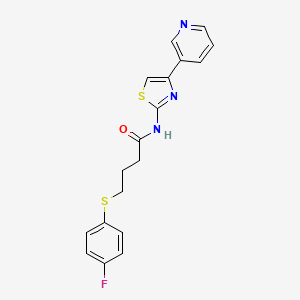
![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2471053.png)
